molecular formula C25H30N2O3 B12321027 Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate

Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate

Cat. No.: B12321027
M. Wt: 406.5 g/mol
InChI Key: SUQNCOFVJNHEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate (CAS: 137863-90-2) is a critical intermediate in the synthesis of valsartan, a widely prescribed angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure . Structurally, it features:

  • An L-valine methyl ester backbone.
  • A valeryl (pentanoyl) group attached to the amino nitrogen.
  • A 2'-cyanobiphenyl-4-ylmethyl substituent, which distinguishes it from the final drug product (valsartan) by retaining a cyano group instead of a tetrazole moiety .

This compound is synthesized via Suzuki coupling reactions and subsequent acylation steps, as outlined in patents and synthetic protocols . Its molecular formula is C₂₃H₂₅N₃O₃ (neutral form), with a molecular weight of 391.46 g/mol . Key spectral data, including ¹H-NMR and IR, confirm its structure, with characteristic peaks for the cyanobiphenyl group (δ 7.00–7.95 ppm) and ester carbonyl (1700–1710 cm⁻¹) .

Preparation Methods

Synthetic Routes and Methodologies

Alkylation of L-Valine Methyl Ester with 4-Bromomethyl-2'-Cyanobiphenyl

The foundational step in synthesizing Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate involves the alkylation of L-valine methyl ester hydrochloride with 4-bromomethyl-2'-cyanobiphenyl. This reaction typically employs methylene chloride as the solvent and sodium carbonate as the base, facilitating the formation of 4-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester. The alkylation occurs at 0–5°C to minimize side reactions, with a reaction time of 2–3 hours.

Key Optimization Parameters:

  • Temperature Control: Maintaining sub-ambient temperatures (0–5°C) suppresses the formation of N,N-bis-alkylated impurities, which can exceed 5% under uncontrolled conditions.
  • Base Selection: Sodium carbonate outperforms stronger bases like potassium carbonate, reducing hydrolysis of the methyl ester group.

Acylation with Valeryl Chloride

Following alkylation, the intermediate undergoes acylation with valeryl chloride to introduce the N-valeryl moiety. This step is critical for achieving the desired pharmacological activity in the final valsartan product.

Reaction Conditions:

  • Solvent System: Methylene chloride remains the solvent of choice due to its compatibility with both the alkylated intermediate and valeryl chloride.
  • Base Utilization: Diisopropylethylamine (DIPEA) or sodium carbonate is added to scavenge HCl generated during acylation.
  • Temperature and Time: Reactions proceed at 0–25°C for 1–5 hours, with slower addition rates (1.5–2 hours) minimizing exothermic side reactions.

Impurity Profile:

  • Alkene Byproduct (Vila): Arises from β-elimination during acylation, particularly at elevated temperatures. Patent WO2012001484A2 reports that maintaining temperatures below 30°C reduces Vila to undetectable levels.

Comparative Analysis of Industrial-Scale Methodologies

Patent US8492577B2: Biphasic Solvent Systems

This patent emphasizes a biphasic toluene-water system for the alkylation step, enhancing phase separation and simplifying purification. The aqueous phase removes unreacted 4-bromomethyl-2'-cyanobiphenyl, while the organic layer retains the alkylated intermediate.

Advantages:

  • Yield: 85–90% after crystallization.
  • Purity: >99% by HPLC, with N,N-bis-alkylated impurities <0.1%.

Patent WO2009125416A2: Controlled Addition and Temperature Ramping

This methodology introduces valeryl chloride gradually over 2–8 hours at 0–5°C, followed by a temperature ramp to 25°C. The extended addition time prevents localized overheating, curbing β-elimination and Vila formation.

Performance Metrics:

  • Reaction Scale: Demonstrated at 500 g scale.
  • Yield: 88% with 99.5% purity.

Patent WO2012001484A2: Impurity Mitigation via Sequential Washes

To address residual Vila and dimeric impurities, this approach incorporates sequential washes with aqueous sodium bicarbonate and toluene. The organic layer is then concentrated and recrystallized from ethyl acetate, achieving:

  • Vila Impurity: <0.05%.
  • Chromatographic Purity: 99.7%.

Reaction Optimization and Kinetic Studies

Solvent Effects on Acylation Efficiency

Comparative studies reveal that methylene chloride outperforms ethyl acetate or toluene in the acylation step due to its polar aprotic nature, which stabilizes the transition state.

Solvent Comparison Table:

Solvent Reaction Time (h) Yield (%) Vila Impurity (%)
Methylene Chloride 3 92 <0.05
Toluene 5 85 0.12
Ethyl Acetate 4 88 0.08

Base Stoichiometry and Byproduct Formation

Excess base (1.5–2.0 equiv) ensures complete deprotonation of the alkylated intermediate, preventing N,N-bis-alkylation. However, >2.0 equiv increases hydrolysis risk, necessitating precise stoichiometric control.

Industrial-Scale Challenges and Solutions

Thermal Degradation During Tetrazole Formation

Post-acylation, the intermediate undergoes tetrazole ring formation using tributyltin azide. Elevated temperatures (>80°C) during this step degrade the valeryl moiety, generating thermal impurities (Villa).

Mitigation Strategy:

  • Reflux Control: Maintaining reflux at 70–75°C reduces Villa to <0.2%.
  • Catalyst Screening: Zinc bromide co-catalysis accelerates tetrazole formation, shortening reaction times from 50 to 30 hours.

Chemical Reactions Analysis

Types of Reactions

Methyl N-valeryl-N-[(2’-cyanobiphenyl-4-yl)methyl]-L-valinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the nucleophile used; common products include ethers or esters.

Scientific Research Applications

Intermediate in Valsartan Synthesis

Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate serves as a key intermediate in the production of valsartan. The synthesis pathway typically involves:

  • Alkylation : The compound undergoes alkylation with valeryl chloride, yielding N-[(2'-cyanobiphenyl-4-yl)methyl]-N-valeryl-L-valine methyl ester.
  • Conversion to Valsartan : This intermediate can then be converted into valsartan through further reactions, including hydrolysis and tetrazole formation .

Therapeutic Uses

Valsartan, derived from this compound, is widely used for:

  • Hypertension Management : It helps lower blood pressure by blocking angiotensin II receptors.
  • Heart Failure Treatment : Valsartan is effective in managing chronic heart failure and improving survival rates post-myocardial infarction .

Case Study 1: Valsartan Efficacy

A clinical study demonstrated that valsartan significantly reduces blood pressure in patients with essential hypertension. In a double-blind trial involving over 1,000 participants, valsartan was shown to lower systolic blood pressure by an average of 12 mmHg compared to placebo .

Case Study 2: Safety Profile

Another study assessed the safety profile of valsartan over a long-term treatment period. The results indicated that valsartan is well-tolerated, with side effects being mild and infrequent, primarily including dizziness and fatigue .

Comparison with Similar Compounds

Table 1: Key Intermediates and Related Compounds

Compound Name Molecular Formula Substituents/Features Melting Point (°C) Yield (%) Biological Relevance Reference
Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate C₂₃H₂₅N₃O₃ 2'-Cyano, valeryl, methyl ester 71–85 Valsartan precursor
Valsartan (Final Product) C₂₄H₂₉N₅O₃ 2'-Tetrazole, valeryl, carboxylic acid 116–117 Active ARB with high affinity
N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride C₂₀H₂₃ClN₂O₂ 2'-Cyano, methyl ester, hydrochloride salt 186 Impurity in valsartan synthesis
Valsartan Related Compound A C₂₄H₂₉N₅O₃ D-valine stereoisomer Less active enantiomer
Valsartan Related Compound B C₂₃H₂₇N₅O₃ Butyryl (C₄H₇O) instead of valeryl (C₅H₉O) Reduced metabolic stability

Functional Group Impact on Pharmacological Activity

Cyano vs. Tetrazole Group: The cyano group in this compound is replaced with a tetrazole ring in valsartan. This substitution enhances angiotensin II receptor binding affinity due to tetrazole's ionic interaction with the receptor’s active site . Compounds retaining the cyano group (e.g., VM-6, VM-8) exhibit negligible ARB activity .

Ester vs. Carboxylic Acid: The methyl ester in intermediates like this compound is hydrolyzed to a carboxylic acid in valsartan. This modification improves water solubility and bioavailability .

Acyl Chain Variations :

  • Replacing the valeryl group with butyryl (as in Related Compound B) reduces metabolic stability, leading to shorter half-life .

Critical Analysis of Structural Modifications

  • Stereochemistry: The L-valine configuration in this compound is essential for proper folding into the receptor. The D-isomer (Related Compound A) shows >100-fold lower activity .

Biological Activity

Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, including relevant case studies, research findings, and data tables to illustrate its effects.

Chemical Structure and Properties

The compound belongs to a class of molecules known as valine derivatives, characterized by the presence of a valeryl group and a biphenyl moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C25H31N5O3
  • Molecular Weight : 445.55 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Angiotensin Receptor Modulation : The compound has been linked to the modulation of angiotensin receptors, which play a crucial role in cardiovascular regulation. This suggests potential applications in treating hypertension and other cardiovascular diseases .
  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress and damage .
  • Neuroprotective Effects : There is emerging evidence suggesting that it may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity Effect References
Angiotensin Receptor ModulationInhibitory
AntioxidantFree radical scavenging
NeuroprotectionProtective against neuronal damage

Case Study 1: Cardiovascular Applications

A study investigating the effects of this compound on hypertensive rats demonstrated significant reductions in blood pressure and improved heart function. The mechanism was attributed to the compound's ability to block angiotensin II receptors, leading to vasodilation and reduced vascular resistance .

Case Study 2: Neuroprotective Effects

In vitro experiments using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in decreased apoptosis and increased cell viability. This suggests a potential role for the compound in neurodegenerative disease therapies .

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of this compound. It was found that:

  • Metabolism : The compound undergoes extensive hepatic metabolism, with several metabolites identified that retain biological activity.
  • Bioavailability : Oral bioavailability studies indicated moderate absorption rates, suggesting potential for oral formulations in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the biphenyl scaffold. Key steps include:

  • Esterification : Methylation of the valine carboxyl group using reagents like thionyl chloride/methanol or DCC-mediated coupling .
  • Protection/Deprotection : The tetrazole or cyano group on the biphenyl moiety may require protection during synthesis (e.g., using tert-butyl groups) to prevent side reactions .
  • Intermediate Characterization : Intermediates such as the methyl ester hydrochloride salt (CAS 482577-59-3) are verified via 1^1H/13^13C NMR and LC-MS to confirm regioselectivity and purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and functional group integration, particularly for the L-valinate and cyanobiphenyl groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing between ester and free acid forms .
  • HPLC with Certified Standards : Pharmaceutical secondary standards (e.g., Sigma-Aldrich PHR1875) are used for retention time matching and purity assessment (>98%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational docking models for this compound?

  • Refinement with SHELX : The SHELX suite (e.g., SHELXL) is used for high-resolution X-ray crystallography to resolve electron density ambiguities, particularly for flexible side chains like the valeryl group .
  • Docking Validation : Molecular dynamics simulations (e.g., AMBER or GROMACS) are cross-validated against crystallographic data by comparing hydrogen-bonding networks and torsional angles in the biphenyl region .

Q. What methodologies are recommended for identifying and quantifying degradation products under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate stress conditions .
  • LC-MS/MS Profiling : Degradation products (e.g., 4-hydroxy valsartan, CAS 1089736-73-1) are identified using fragmentation libraries and quantified via external calibration curves .
  • Impurity Synthesis : Key impurities (e.g., N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine oxalate) are synthesized as reference markers to confirm degradation pathways .

Q. How can researchers optimize enantiomeric purity during large-scale synthesis?

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate D/L-valinate enantiomers .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) selectively hydrolyze undesired enantiomers, achieving >99% enantiomeric excess .

Q. Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., organic vs. aqueous media) be addressed in formulation studies?

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ) to identify optimal co-solvents (e.g., PEG 400 or DMSO) that align with the compound’s hydrophobicity .
  • Ternary Phase Diagrams : Map solubility in surfactant/water/cosolvent systems to resolve discrepancies between theoretical and empirical data .

Q. Structural and Mechanistic Studies

Q. What strategies are used to correlate the compound’s stereochemistry with angiotensin II receptor binding affinity?

  • Mutagenesis Studies : Replace key residues (e.g., Tyr35^{35} or Lys199^{199}) in the receptor’s active site to assess steric and electronic effects of the cyanobiphenyl group .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enantiomers to validate stereospecific interactions .

Properties

IUPAC Name

methyl 2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQNCOFVJNHEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.